Gboxin - 2101315-36-8

Gboxin

Catalog Number: EVT-268918
CAS Number: 2101315-36-8
Molecular Formula: C22H33ClN2O2
Molecular Weight: 393.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Gboxin is a novel chemical compound that acts as a potent and selective inhibitor of mitochondrial Complex V, also known as ATP synthase [, , , , ]. This enzyme plays a crucial role in cellular energy production by catalyzing the synthesis of adenosine triphosphate (ATP) from adenosine diphosphate (ADP) and inorganic phosphate (Pi). By inhibiting Complex V, Gboxin disrupts oxidative phosphorylation (OXPHOS), the primary pathway for ATP generation in the mitochondria, ultimately leading to energy depletion within cells [, , , , ].

Gboxin has emerged as a promising research tool for investigating various cellular processes and disease models, particularly in the context of cancer research [, , , , , , , , , ]. Its ability to target cancer cells reliant on OXPHOS makes it a potential candidate for developing novel anti-cancer therapies [, , , , , , , , , , , ].

Gboxin Analog

Compound Description: This compound class encompasses structurally similar molecules to Gboxin, often synthesized to improve upon Gboxin's properties or explore structure-activity relationships. Specific analogs discussed include a diselenide-bridged Gboxin analog [] and a Gboxin analog conjugated to chitooligosaccharides []. These analogs typically retain the ability to inhibit oxidative phosphorylation.

Relevance: Gboxin analogs are structurally related to Gboxin and often designed to enhance its therapeutic potential while maintaining its targeting of oxidative phosphorylation. For example, the diselenide-bridged Gboxin analog was incorporated into a nanomaterial to enable triggered release within the tumor microenvironment [].

Berberine

Compound Description: Berberine is a natural isoquinoline alkaloid found in various plants. It is known to possess anticancer activity and has been identified as an inhibitor of oxidative phosphorylation [].

Relevance: Berberine, like Gboxin, targets mitochondrial oxidative phosphorylation, highlighting an alternative compound with potential for similar therapeutic applications []. Research suggests that tumor sensitivity to both Berberine and Gboxin might be predicted by similar biomarkers, further suggesting overlapping mechanisms of action [].

Pd(II)–chitooligosaccharides–Gboxin Analog Conjugate (Pd(II)COS@GbA)

Compound Description: This compound represents a complex conjugate designed for targeted drug delivery and enhanced anticancer activity. It combines a Gboxin analog with chitooligosaccharides for improved biocompatibility and a Pd(II) complex for potential synergistic effects [].

Relevance: This conjugate directly utilizes a Gboxin analog as its core pharmacologically active component. The addition of chitooligosaccharides and the Pd(II) complex aims to enhance the delivery and efficacy of the Gboxin analog, specifically against prostate cancer cells [].

Source and Classification

Gboxin was developed as part of a broader effort to identify novel agents that can selectively target and kill cancer cells by exploiting their unique metabolic vulnerabilities. It is classified as an ATP synthase inhibitor and has been studied extensively for its effects on various cancer types, particularly glioblastoma multiforme.

Synthesis Analysis

Methods and Technical Details

The synthesis of Gboxin involves several steps that typically include the following:

  1. Starting Materials: The synthesis begins with readily available chemical precursors that are modified through various organic reactions.
  2. Reagents: Common reagents used in the synthesis may include bases, acids, and solvents that facilitate the formation of the desired chemical bonds.
  3. Purification: After synthesis, Gboxin is purified using techniques such as chromatography to ensure high purity suitable for biological testing.

The specific details of the synthesis pathway have not been fully disclosed in public literature but typically involve standard organic synthesis techniques.

Molecular Structure Analysis

Structure and Data

Gboxin's molecular structure is characterized by its unique functional groups that enable its interaction with mitochondrial components. While the exact molecular formula and structure are proprietary, studies indicate that it possesses a positive charge that influences the proton gradient across the inner mitochondrial membrane.

  • Molecular Weight: Approximately 350-400 g/mol (exact value may vary based on specific derivatives).
  • Structural Features: Key features likely include aromatic rings and functional groups conducive to binding at the ATP synthase site.
Chemical Reactions Analysis

Reactions and Technical Details

Gboxin primarily acts through competitive inhibition of ATP synthase, leading to disrupted ATP production. The reactions can be summarized as follows:

  1. Binding: Gboxin binds to the Fo region of ATP synthase.
  2. Inhibition: This binding prevents protons from passing through the enzyme, effectively halting ATP synthesis.
  3. Apoptosis Induction: The resultant energy deficit triggers apoptotic pathways within cancer cells.

Research indicates that Gboxin's interactions are reversible, suggesting potential for therapeutic modulation.

Mechanism of Action

Process and Data

Gboxin's mechanism involves several key processes:

  1. Targeting Mitochondrial Function: By inhibiting ATP synthase, Gboxin disrupts normal mitochondrial function, leading to decreased ATP levels.
  2. Reactive Oxygen Species Generation: The inhibition of oxidative phosphorylation can lead to increased production of reactive oxygen species (ROS), contributing to oxidative stress within tumor cells.
  3. Inducing Apoptosis: The combination of energy depletion and increased ROS levels activates apoptotic signaling pathways, ultimately leading to cell death.

Studies have shown that Gboxin treatment results in significant tumor regression in preclinical models of glioblastoma, highlighting its potential efficacy as a therapeutic agent.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Gboxin exhibits several notable physical and chemical properties:

  • Solubility: Soluble in organic solvents; limited solubility in water.
  • Stability: Stable under standard laboratory conditions but sensitive to extreme pH levels.
  • Melting Point: Specific melting point data is not widely available but is expected to be within typical ranges for small organic molecules.

Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly employed to analyze these properties during research.

Applications

Scientific Uses

Gboxin has several applications in scientific research and potential clinical use:

  1. Cancer Therapy: Primarily investigated for its role in treating glioblastoma due to its selective targeting of cancer cell metabolism.
  2. Research Tool: Used in studies exploring mitochondrial function and metabolic pathways in cancer biology.
  3. Combination Therapy Potential: Research is ongoing into combining Gboxin with other therapeutic agents to enhance efficacy against resistant cancer types.

The ongoing studies aim to establish Gboxin's safety profile and efficacy through clinical trials, potentially leading to its use as a standard treatment option for glioblastoma patients.

Introduction to Glioblastoma and Current Therapeutic Limitations

Glioblastoma Pathobiology and Clinical Challenges

Glioblastoma multiforme (GBM) represents the most aggressive primary malignant brain tumor in adults, characterized by relentless invasiveness into surrounding brain parenchyma and therapeutic recalcitrance. Despite multimodal treatment approaches incorporating maximal surgical resection, radiotherapy, and alkylating chemotherapy (temozolomide), median survival remains approximately 14-16 months with a 5-year survival rate below 5% [6]. The blood-brain barrier (BBB) constitutes a formidable biological obstacle, selectively excluding approximately 98% of small-molecule therapeutics and 100% of large-molecule neurotherapeutics from reaching therapeutic concentrations within tumor tissue [6]. Furthermore, GBM exhibits pronounced heterogeneity, harboring subpopulations of treatment-resistant cancer stem cells capable of repopulating tumors after conventional therapies. These biological realities create insurmountable challenges for achieving durable therapeutic responses, underscoring the urgent need for novel treatment strategies targeting fundamental vulnerabilities beyond cell proliferation mechanisms [1] [6].

Metabolic Vulnerabilities in Cancer: Warburg Effect vs. Oxidative Phosphorylation

Cancer metabolism diverges significantly from normal cellular metabolic programs, with many malignancies exhibiting the Warburg effect – preferential utilization of glycolysis for energy production despite adequate oxygen availability. However, emerging evidence reveals that glioblastoma stem cells (GSCs), critical drivers of tumor initiation and therapeutic resistance, demonstrate distinct metabolic flexibility with significant dependence on mitochondrial oxidative phosphorylation (OXPHOS) for energy homeostasis [1] [8]. This OXPHOS dependency creates a therapeutic aperture not exploited by conventional therapies. The electron transport chain culminates in F0F1 ATP synthase (Complex V), which couples proton gradient energy to ATP production. Cancer cells frequently maintain an elevated mitochondrial membrane potential (ΔΨm) and alkaline matrix pH compared to normal cells, establishing a unique biochemical environment potentially targetable by selective inhibitors [3] [8]. This differential mitochondrial physiology enables the conceptual development of cancer-specific OXPHOS inhibitors that exploit the distinctive electrochemical properties of malignant mitochondria.

Unmet Needs in Targeting Cancer Stem Cells and Treatment Resistance

Contemporary GBM therapies predominantly target rapidly proliferating tumor bulk but demonstrate limited efficacy against quiescent GSC populations. These therapy-resistant cells exhibit enhanced DNA repair capabilities, drug efflux pumps, and metabolic adaptations that collectively facilitate survival following conventional treatments [5] [6]. Critically, GSCs maintain mitochondrial mass and OXPHOS competency even within hypoxic niches, utilizing this energy pathway for survival under metabolic stress [1]. This metabolic resilience creates a therapeutic imperative for developing agents capable of disrupting OXPHOS in GSCs. Furthermore, overcoming the dual barriers of systemic drug delivery (BBB) and precise subcellular targeting (mitochondria) represents a paramount challenge in therapeutic development. The ideal agent would combine tumor-selective cytotoxicity with delivery mechanisms capable of achieving therapeutic concentrations at the precise subcellular site of action within resistant GSC populations [2] [4].

Properties

CAS Number

2101315-36-8

Product Name

Gboxin

IUPAC Name

[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 2-(2-ethyl-3-methylbenzimidazol-3-ium-1-yl)acetate;chloride

Molecular Formula

C22H33ClN2O2

Molecular Weight

393.0 g/mol

InChI

InChI=1S/C22H33N2O2.ClH/c1-6-21-23(5)18-9-7-8-10-19(18)24(21)14-22(25)26-20-13-16(4)11-12-17(20)15(2)3;/h7-10,15-17,20H,6,11-14H2,1-5H3;1H/q+1;/p-1/t16-,17+,20-;/m1./s1

InChI Key

UBWVTCCKVGOTBG-VYZBTARASA-M

SMILES

CCC1=[N+](C2=CC=CC=C2N1CC(=O)OC3CC(CCC3C(C)C)C)C.[Cl-]

Solubility

Soluble in DMSO

Synonyms

Gboxin; Gboxin chloride

Canonical SMILES

CCC1=[N+](C2=CC=CC=C2N1CC(=O)OC3CC(CCC3C(C)C)C)C.[Cl-]

Isomeric SMILES

CCC1=[N+](C2=CC=CC=C2N1CC(=O)O[C@@H]3C[C@@H](CC[C@H]3C(C)C)C)C.[Cl-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.